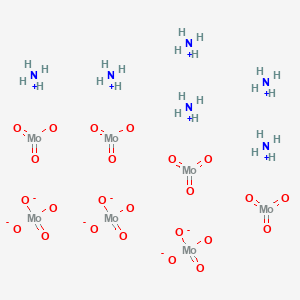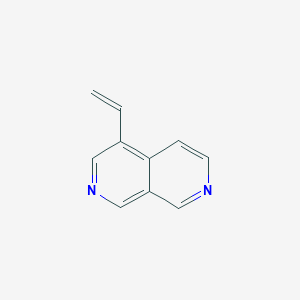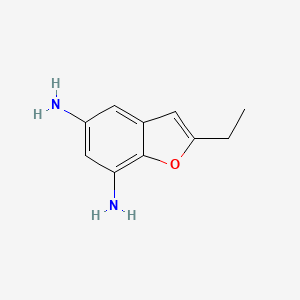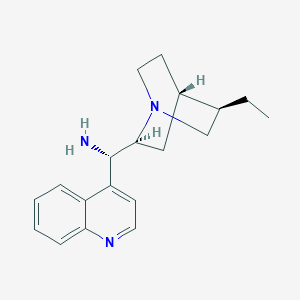
2-(Piperidin-4-ylthio)quinoline dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Piperidin-4-ylthio)quinoline dihydrochloride is a chemical compound that features a quinoline ring substituted with a piperidin-4-ylthio group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both the quinoline and piperidine moieties suggests it may exhibit significant biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-ylthio)quinoline dihydrochloride typically involves the following steps:
Formation of the Quinoline Core: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Piperidin-4-ylthio Group: The piperidin-4-ylthio group can be introduced via nucleophilic substitution reactions. For instance, 4-piperidinethiol can react with a suitable quinoline derivative under basic conditions to form the desired product.
Formation of the Dihydrochloride Salt: The final step involves converting the free base into its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of high-purity starting materials to minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-(Piperidin-4-ylthio)quinoline dihydrochloride can undergo several types of chemical reactions:
Oxidation: The sulfur atom in the piperidin-4-ylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline ring can be reduced under catalytic hydrogenation conditions to form tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, where halogenated derivatives can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Piperidin-4-ylthio)quinoline dihydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s potential biological activity makes it a candidate for studies in cell biology and pharmacology.
Medicine: It may be investigated for its potential therapeutic effects, particularly in the treatment of diseases where quinoline derivatives have shown efficacy, such as malaria and certain cancers.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 2-(Piperidin-4-ylthio)quinoline dihydrochloride is not fully understood, but it likely involves interactions with various molecular targets:
Molecular Targets: Potential targets include enzymes, receptors, and DNA, where the quinoline moiety can intercalate or bind.
Pathways Involved: The compound may affect signaling pathways related to cell growth and apoptosis, making it a candidate for anti-cancer research.
Comparación Con Compuestos Similares
Similar Compounds
- **2-(Piperidin-4-ylthio)pyridine
- **2-(Piperidin-4-ylthio)benzene
- **2-(Piperidin-4-ylthio)isoquinoline
Uniqueness
2-(Piperidin-4-ylthio)quinoline dihydrochloride is unique due to the combination of the quinoline and piperidine moieties, which may confer distinct biological activities compared to other similar compounds. The presence of the sulfur atom in the piperidin-4-ylthio group also adds to its chemical reactivity and potential for further functionalization.
Propiedades
Número CAS |
882863-72-1 |
|---|---|
Fórmula molecular |
C14H18Cl2N2S |
Peso molecular |
317.3 g/mol |
Nombre IUPAC |
2-piperidin-4-ylsulfanylquinoline;dihydrochloride |
InChI |
InChI=1S/C14H16N2S.2ClH/c1-2-4-13-11(3-1)5-6-14(16-13)17-12-7-9-15-10-8-12;;/h1-6,12,15H,7-10H2;2*1H |
Clave InChI |
OTAHSFBJZDMOQF-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1SC2=NC3=CC=CC=C3C=C2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3'-Fluoro-4'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12858569.png)
![3-Ethyl-2-methyl-5-phenylbenzo[d]oxazol-3-ium methyl sulfate](/img/structure/B12858572.png)
![2-(Difluoromethoxy)benzo[d]oxazole-4-acetic acid](/img/structure/B12858573.png)

![(1R,4R)-2-Oxa-5-azabicyclo[2.2.2]octane;oxalic acid](/img/structure/B12858585.png)
![4-Methyl-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12858588.png)






